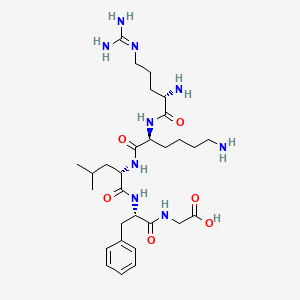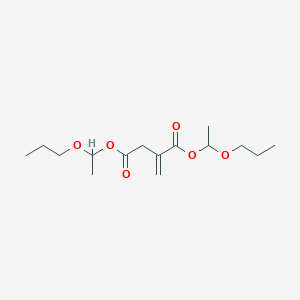
Bis(1-propoxyethyl) 2-methylidenebutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-propoxyethyl) 2-methylidenebutanedioate: is an organic compound with the molecular formula C15H26O6 It is a derivative of butanedioic acid and is characterized by the presence of two 1-propoxyethyl groups attached to the butanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-propoxyethyl) 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with 1-propoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Bis(1-propoxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 1-propoxyethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the 1-propoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Butanedioic acid and 1-propoxyethanol.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Bis(1-propoxyethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester bonds can be hydrolyzed under physiological conditions, releasing the active components in a controlled manner.
Medicine: The compound has potential applications in drug delivery systems. Its ester bonds can be designed to hydrolyze in specific biological environments, allowing for targeted release of therapeutic agents.
Industry: In the industrial sector, this compound can be used as a plasticizer or additive in polymer formulations. Its presence can enhance the flexibility and durability of the resulting materials.
作用机制
The mechanism of action of bis(1-propoxyethyl) 2-methylidenebutanedioate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, releasing butanedioic acid and 1-propoxyethanol. These products can then participate in various metabolic pathways, exerting their effects at the molecular level.
相似化合物的比较
- Bis(2-ethoxyethyl) 2-methylidenebutanedioate
- Bis(1-methoxyethyl) 2-methylidenebutanedioate
- Bis(1-butoxyethyl) 2-methylidenebutanedioate
Comparison: Bis(1-propoxyethyl) 2-methylidenebutanedioate is unique due to the presence of 1-propoxyethyl groups, which impart specific physical and chemical properties. Compared to bis(2-ethoxyethyl) 2-methylidenebutanedioate, it has a longer alkyl chain, which can influence its solubility and reactivity. Similarly, the presence of different alkoxy groups in related compounds can affect their hydrolysis rates and interactions with other molecules.
属性
CAS 编号 |
221641-06-1 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC 名称 |
bis(1-propoxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C15H26O6/c1-6-8-18-12(4)20-14(16)10-11(3)15(17)21-13(5)19-9-7-2/h12-13H,3,6-10H2,1-2,4-5H3 |
InChI 键 |
PTGWYNVRCBYQLN-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(C)OC(=O)CC(=C)C(=O)OC(C)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

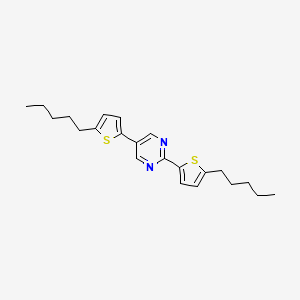
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
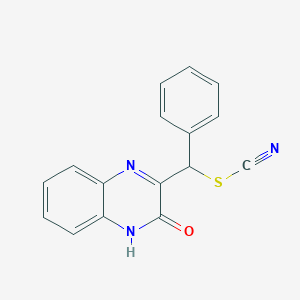
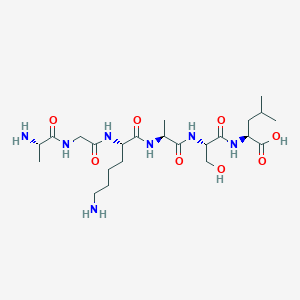

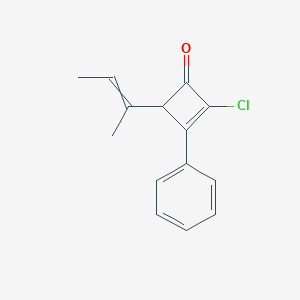
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)

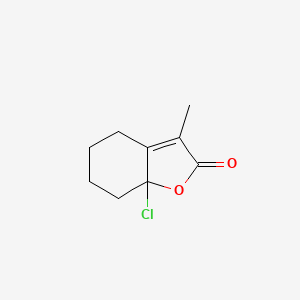
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
